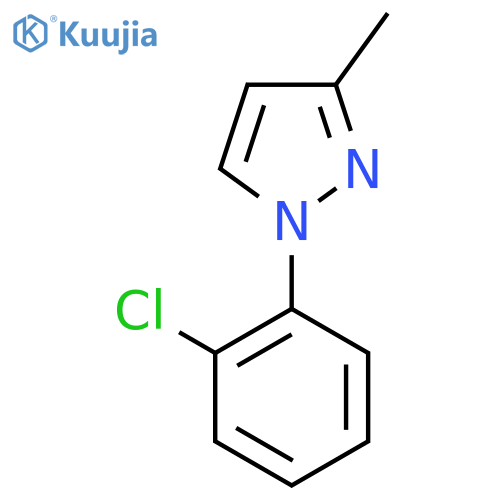Cas no 1613303-64-2 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazole)

1613303-64-2 structure
商品名:1-(2-Chlorophenyl)-3-methyl-1H-pyrazole
CAS番号:1613303-64-2
MF:C10H9ClN2
メガワット:192.644860982895
MDL:MFCD29054988
CID:4609143
PubChem ID:58202302
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(2-chlorophenyl)-3-methylpyrazole
- 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole
-
- MDL: MFCD29054988
- インチ: 1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3
- InChIKey: DXPOMJYLPSDFEE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 192.0454260 g/mol
- どういたいしつりょう: 192.0454260 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 192.64
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251449-1.0g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-251449-0.5g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-251449-5.0g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
| Ambeed | A1081276-1g |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1g |
$655.0 | 2024-04-23 | |
| Enamine | EN300-251449-1g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1g |
$914.0 | 2023-09-15 | |
| Aaron | AR01C35Z-5g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 5g |
$3669.00 | 2023-12-15 | |
| Enamine | EN300-251449-10g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 10g |
$3929.0 | 2023-09-15 | |
| Aaron | AR01C35Z-100mg |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 100mg |
$461.00 | 2025-02-14 | |
| Aaron | AR01C35Z-500mg |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 500mg |
$1006.00 | 2025-02-14 | |
| Aaron | AR01C35Z-10g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 10g |
$5428.00 | 2023-12-15 |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 関連文献
-
Carson Wiethan,Steffany Z. Franceschini,Helio G. Bonacorso,Mark Stradiotto Org. Biomol. Chem. 2016 14 8721
1613303-64-2 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazole) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1613303-64-2)1-(2-Chlorophenyl)-3-methyl-1H-pyrazole

清らかである:99%
はかる:1g
価格 ($):590.0